![molecular formula C16H13FN4OS2 B2792536 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893985-58-5](/img/structure/B2792536.png)
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Overview
Description
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, also known as FLT3 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. FLT3 inhibitor is a potent inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). FLT3 inhibitor has shown promising results in preclinical studies, and its potential as a therapeutic agent for AML is currently being investigated.
Mechanism of Action
Target of Action
The compound “2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide” belongs to the class of organic compounds known as diarylthioethers . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with various targets to exert its effects.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One major advantage of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor is its specificity for 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, which allows for targeted inhibition of AML cells that harbor 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide mutations. However, 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential. Additionally, the development of drug resistance is a potential limitation of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor therapy.
Future Directions
Several future directions for 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor research include:
1. Combination therapy: 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor may be used in combination with other targeted agents or chemotherapy to improve its efficacy and reduce the development of drug resistance.
2. Biomarker identification: Biomarkers that predict response to 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor therapy may be identified to improve patient selection and outcomes.
3. Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor in AML patients.
4. Development of second-generation inhibitors: Second-generation 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitors with improved specificity and potency may be developed to overcome the limitations of first-generation inhibitors.
In conclusion, 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor is a promising therapeutic agent for AML that selectively targets 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, a receptor tyrosine kinase that is frequently mutated in AML. 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor has shown efficacy in preclinical studies, and its potential as a therapeutic agent for AML is currently being investigated in clinical trials. Future research directions for 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor include combination therapy, biomarker identification, clinical trials, and development of second-generation inhibitors.
Synthesis Methods
The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor involves a multi-step process that begins with the preparation of 4-methylthiazol-2-amine and 4-fluorobenzaldehyde. The two compounds are then reacted to form 4-fluoro-2-(4-methylthiazol-2-yl)phenylmethanol, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with 6-amino-3-(4-fluorophenyl)pyridazine-4-thiol to yield 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor.
Scientific Research Applications
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor has been extensively studied in preclinical models of AML. In vitro studies have shown that 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor effectively inhibits the growth and proliferation of AML cells that harbor 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide mutations. In vivo studies have also demonstrated the efficacy of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide inhibitor in reducing tumor burden and prolonging survival in mouse models of AML.
properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS2/c1-10-8-24-16(18-10)19-14(22)9-23-15-7-6-13(20-21-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXRDWIQVHBGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322973 | |
Record name | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
893985-58-5 | |
Record name | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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